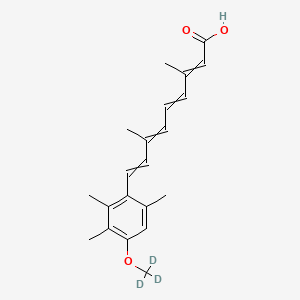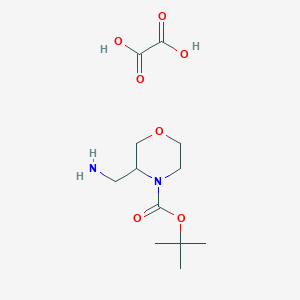![molecular formula C18H29N3O B14786888 2-amino-N-[(1-benzylpiperidin-3-yl)methyl]-3-methylbutanamide](/img/structure/B14786888.png)
2-amino-N-[(1-benzylpiperidin-3-yl)methyl]-3-methylbutanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-2-Amino-N-((1-benzylpiperidin-3-yl)methyl)-3-methylbutanamide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry and pharmacology. This compound features a piperidine ring, a benzyl group, and an amide linkage, which contribute to its unique chemical properties and potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-Amino-N-((1-benzylpiperidin-3-yl)methyl)-3-methylbutanamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the piperidine derivative.
Amide Bond Formation: The final step involves the formation of the amide bond through a coupling reaction between the amine group of the piperidine derivative and a carboxylic acid derivative.
Industrial Production Methods
Industrial production of (2S)-2-Amino-N-((1-benzylpiperidin-3-yl)methyl)-3-methylbutanamide may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimized reaction conditions, and purification techniques to ensure the desired product’s quality and purity.
化学反応の分析
Types of Reactions
(2S)-2-Amino-N-((1-benzylpiperidin-3-yl)methyl)-3-methylbutanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce different substituents onto the piperidine ring or benzyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
科学的研究の応用
(2S)-2-Amino-N-((1-benzylpiperidin-3-yl)methyl)-3-methylbutanamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for designing new pharmaceutical compounds with potential therapeutic effects.
Pharmacology: The compound may be studied for its interactions with biological targets, such as receptors or enzymes, to understand its pharmacological properties.
Chemical Biology: Researchers can use this compound to probe biological pathways and mechanisms.
Industrial Applications: It may serve as an intermediate in the synthesis of more complex molecules used in various industries.
作用機序
The mechanism of action of (2S)-2-Amino-N-((1-benzylpiperidin-3-yl)methyl)-3-methylbutanamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific context of its use.
類似化合物との比較
Similar Compounds
- (2S)-2-Amino-N-((1-phenylpiperidin-3-yl)methyl)-3-methylbutanamide
- (2S)-2-Amino-N-((1-methylpiperidin-3-yl)methyl)-3-methylbutanamide
- (2S)-2-Amino-N-((1-ethylpiperidin-3-yl)methyl)-3-methylbutanamide
Uniqueness
(2S)-2-Amino-N-((1-benzylpiperidin-3-yl)methyl)-3-methylbutanamide is unique due to the presence of the benzyl group, which can influence its binding affinity and selectivity towards specific biological targets. This structural feature may confer distinct pharmacological properties compared to similar compounds.
特性
分子式 |
C18H29N3O |
|---|---|
分子量 |
303.4 g/mol |
IUPAC名 |
2-amino-N-[(1-benzylpiperidin-3-yl)methyl]-3-methylbutanamide |
InChI |
InChI=1S/C18H29N3O/c1-14(2)17(19)18(22)20-11-16-9-6-10-21(13-16)12-15-7-4-3-5-8-15/h3-5,7-8,14,16-17H,6,9-13,19H2,1-2H3,(H,20,22) |
InChIキー |
FXGINOAOKXSQDN-UHFFFAOYSA-N |
正規SMILES |
CC(C)C(C(=O)NCC1CCCN(C1)CC2=CC=CC=C2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-(8,9-dihydro-5H-benzo[7]annulen-7-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14786823.png)
![tert-butyl N-[5-oxo-2-(2,4,5-trifluorophenyl)oxan-3-yl]carbamate](/img/structure/B14786838.png)

![6-[2-[[(6aR,6bS,8aS,11S,14bS)-11-carboxy-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]-6-carboxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B14786856.png)


![tert-Butyl 6-bromo-3-oxo-3H-spiro[isobenzofuran-1,4'-piperidine]-1'-carboxylate](/img/structure/B14786868.png)

![Tert-butyl 3-[2-aminopropanoyl(cyclopropyl)amino]pyrrolidine-1-carboxylate](/img/structure/B14786872.png)
![(S)-3-Amino-9-fluoro-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one dihydrochloride](/img/structure/B14786877.png)
![1H-Imidazole, 2-[1,1'-biphenyl]-4-yl-5-phenyl-](/img/structure/B14786878.png)
![Methyl 3-[2-amino-3-[[1-[(4-nitrophenyl)methoxy]-1-oxohexan-2-yl]amino]-3-oxopropyl]indole-1-carboxylate;hydrochloride](/img/structure/B14786885.png)
